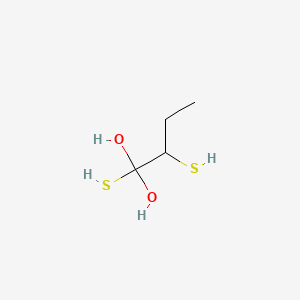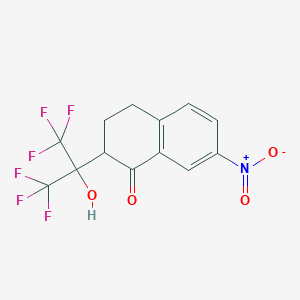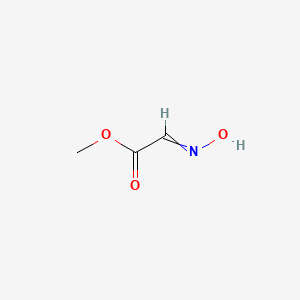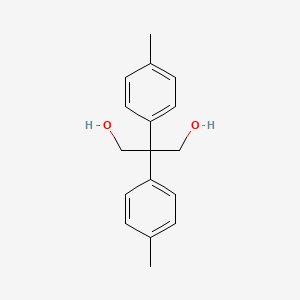![molecular formula C24H34 B14684371 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] CAS No. 33398-01-5](/img/structure/B14684371.png)
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] is a chemical compound with the molecular formula C24H34 It is known for its unique structure, which includes a central 2,3-dimethylbutane core flanked by two 4-(propan-2-yl)benzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] typically involves the reaction of 2,3-dimethylbutane with 4-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and energy consumption while maximizing the output of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar central core but different substituents on the benzene rings.
4,4’-(2,3-Dimethylbutane-2,3-diyl)bis(isopropylbenzene): A closely related compound with slight variations in the substituents.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] is unique due to its specific structural arrangement and the resulting chemical properties
Propiedades
Número CAS |
33398-01-5 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-[2,3-dimethyl-3-(4-propan-2-ylphenyl)butan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)19-9-13-21(14-10-19)23(5,6)24(7,8)22-15-11-20(12-16-22)18(3)4/h9-18H,1-8H3 |
Clave InChI |
QZSVMKVOLCRBKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


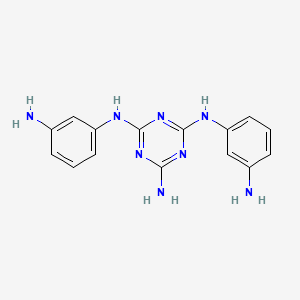

![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
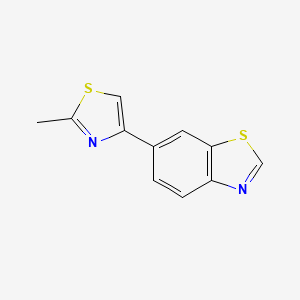
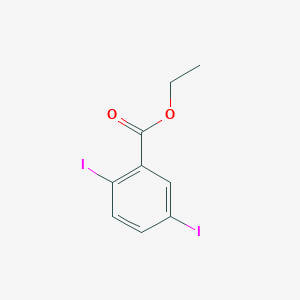
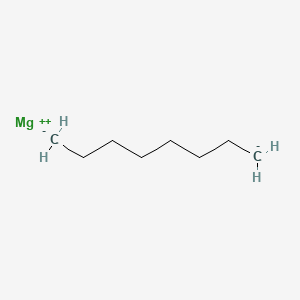
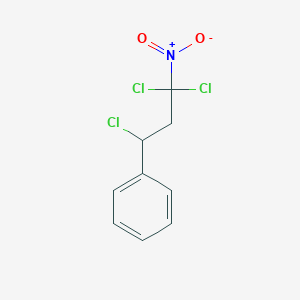
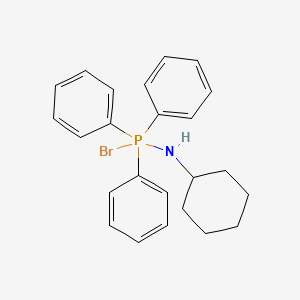
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
